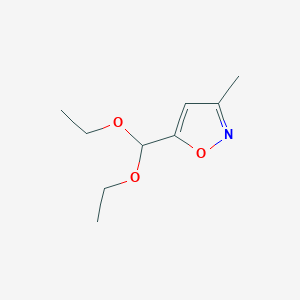

5-(Diethoxymethyl)-3-methylisoxazole

説明

Overview of Isoxazole (B147169) Ring Systems in Contemporary Organic Synthesis

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions within the ring. nih.govwikipedia.org This structural motif is found in a variety of natural products and synthetically developed molecules. researchgate.netmdpi.com In contemporary organic synthesis, the isoxazole ring is a valuable building block and is considered a privileged structure in medicinal and agricultural chemistry. researchgate.net Its importance stems from its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. researchgate.netnih.gov

The isoxazole nucleus is a key component in several marketed drugs with diverse therapeutic applications. nih.gov The inherent aromaticity and the weak nitrogen-oxygen bond of the isoxazole ring provide a site for potential ring cleavage, allowing for facile structural modifications and transformations into other significant synthetic units. researchgate.netnih.gov This reactivity makes isoxazoles useful precursors for compounds such as β-hydroxy ketones, β-hydroxy nitriles, and β-dicarbonyl compounds. researchgate.net The wide-ranging biological activities exhibited by isoxazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, continue to drive research into their synthesis and applications. nih.govresearchgate.netnanobioletters.com

Rationale for In-Depth Research on 5-(Diethoxymethyl)-3-methylisoxazole as a Chemical Entity

The academic interest in this compound stems primarily from its role as a key intermediate in the synthesis of more complex, functionalized isoxazole derivatives. A significant application of this compound is as a precursor in the preparation of 4-iodo-3-methylisoxazole-5-carbaldehyde. google.com This transformation highlights the utility of the diethoxymethyl group as a protected aldehyde, which can be unveiled in a subsequent synthetic step. The 3-methyl and 5-substituted isoxazole core provides a scaffold that can be further elaborated, making it a valuable building block for constructing a variety of targeted molecules.

A patented synthetic route demonstrates the conversion of this compound to its iodinated derivative, emphasizing its practical importance in multi-step organic synthesis. google.com The synthesis starts from acetone (B3395972) oxime and 2,2-diethoxy ethyl acetate (B1210297) to first produce an intermediate, 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol. This is then aromatized using methanesulfonyl chloride to yield this compound. google.com The subsequent iodination of this compound underscores its role as a stable, yet reactive, intermediate for introducing further chemical diversity into the isoxazole ring system. google.com

Historical Context and Evolution of Synthetic Strategies for Related Isoxazole Derivatives in Academic Literature

The synthesis of isoxazole derivatives has a rich history, with classical methods forming the foundation for modern synthetic strategies. One of the most traditional and widely used methods is the condensation reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgresearchgate.net Another foundational approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which provides a direct route to the isoxazole ring. wikipedia.orgresearchgate.netorgsyn.org

Over the years, synthetic methodologies have evolved to offer greater efficiency, regioselectivity, and milder reaction conditions. The development of transition metal-catalyzed reactions, such as cycloisomerization, has provided new avenues for constructing the isoxazole core. researchgate.netrsc.org Furthermore, advancements have led to one-pot, multicomponent reactions for the synthesis of isoxazol-5(4H)-ones, which are valuable precursors and possess biological activities of their own. nih.gov Green chemistry approaches, including the use of aqueous media, ultrasound irradiation, and microwave-assisted synthesis, have also been increasingly adopted to create more environmentally benign processes. nih.govnanobioletters.comrsc.org These modern techniques often lead to higher yields, shorter reaction times, and easier work-up procedures compared to classical methods. nih.gov

The following table provides a summary of key synthetic strategies for isoxazole derivatives:

| Synthetic Strategy | Description | Key Features |

| Condensation Reactions | Reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents. wikipedia.orgresearchgate.net | A classical and widely used method for forming the isoxazole ring. |

| 1,3-Dipolar Cycloaddition | Cycloaddition of nitrile oxides (often generated in situ) with alkynes or alkenes. researchgate.netorgsyn.org | A highly versatile method that allows for the introduction of various substituents. |

| Transition Metal-Catalyzed Cycloisomerization | The use of transition metals to catalyze the cyclization of appropriate precursors to form the isoxazole ring. researchgate.netrsc.org | Offers alternative pathways and can provide high regioselectivity. |

| Microwave-Assisted Synthesis | The application of microwave irradiation to accelerate the reaction and improve yields. nih.govrsc.org | Often leads to shorter reaction times and can be performed under solvent-free conditions. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. nih.gov | Increases efficiency by reducing the number of synthetic steps and purification processes. |

Structure

2D Structure

3D Structure

特性

分子式 |

C9H15NO3 |

|---|---|

分子量 |

185.22 g/mol |

IUPAC名 |

5-(diethoxymethyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C9H15NO3/c1-4-11-9(12-5-2)8-6-7(3)10-13-8/h6,9H,4-5H2,1-3H3 |

InChIキー |

KBXBFVVVLZXTIL-UHFFFAOYSA-N |

正規SMILES |

CCOC(C1=CC(=NO1)C)OCC |

製品の起源 |

United States |

Synthetic Methodologies for 5 Diethoxymethyl 3 Methylisoxazole and Its Precursors

Established Synthetic Routes to 5-(Diethoxymethyl)-3-methylisoxazole

The primary established route for the synthesis of this compound involves a multi-step process commencing with a condensation reaction to form a dihydroisoxazole (B8533529) intermediate, which is then aromatized to the final isoxazole (B147169) ring system.

A well-documented synthetic pathway to this compound begins with the condensation of acetone (B3395972) oxime and 2,2-diethoxy ethyl acetate (B1210297). This reaction typically proceeds in the presence of a strong base, such as butyllithium, in an aprotic solvent like tetrahydrofuran. The initial product of this condensation is 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol. google.com

The subsequent step involves the aromatization of the dihydroisoxazol-5-ol intermediate. This is achieved through an acylation reaction, for instance with methanesulfonyl chloride in a chlorinated solvent such as dichloroethane, which facilitates the elimination of a water molecule and the formation of the stable aromatic isoxazole ring, yielding this compound. google.com

While specific optimization studies for the synthesis of this compound are not extensively reported in the literature, general principles for the optimization of isoxazole synthesis from β-ketoesters and oximes can be applied. The choice of solvent, base, and reaction temperature are critical parameters that can significantly influence the yield and purity of the final product.

For the synthesis of 3,4,5-trisubstituted isoxazoles from β-ketoesters and oximes, a variety of solvents and bases have been investigated. beilstein-journals.org The reaction is often sensitive to the polarity of the solvent and the strength of the base. A systematic approach to optimizing the synthesis of this compound would involve screening different solvent and base combinations.

Below is a hypothetical data table illustrating potential optimization parameters based on general knowledge of similar reactions:

| Entry | Solvent | Base | Temperature (°C) | Putative Yield (%) | Putative Selectivity (%) |

| 1 | Tetrahydrofuran | n-Butyllithium | -78 to RT | Moderate | High |

| 2 | Diethyl Ether | LDA | -78 to RT | Moderate | High |

| 3 | Dichloroethane | Triethylamine (B128534) | RT to 40 | Low | Moderate |

| 4 | Acetonitrile (B52724) | DBU | RT to 60 | Moderate | Moderate |

This table is illustrative and based on general principles of isoxazole synthesis. Actual results would require experimental validation.

The synthesis of this compound via the condensation and aromatization approach involves the formation of the intermediate 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol. This intermediate possesses a chiral center at the C5 position of the dihydroisoxazole ring. The initial condensation reaction is likely to produce a racemic mixture of the (R)- and (S)-enantiomers of this intermediate.

While the subsequent aromatization step eliminates this chiral center, the stereochemistry of the intermediate could potentially influence the reaction kinetics or the formation of byproducts. In the broader context of dihydroisoxazole synthesis, stereocontrol is a significant area of research. For instance, the synthesis of 3-substituted isoxazolidin-4-ols has been achieved with high stereoselectivity through hydroboration-oxidation reactions of 2,3-dihydroisoxazoles. beilstein-journals.org Although not directly applicable to the synthesis of the 5-hydroxy intermediate in this case, it highlights that stereocontrolled synthesis of substituted dihydroisoxazoles is feasible. nih.govbeilstein-journals.org The development of a stereoselective synthesis of one enantiomer of 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol could be a potential area for future research, particularly if this intermediate has other applications.

Preparation and Derivatization of Key Synthons for Isoxazole Scaffold Elaboration

The construction of the 3,5-disubstituted isoxazole ring system, such as that in this compound, relies on the strategic use of key synthons that can be readily prepared and derivatized. A notable and efficient method for the synthesis of this compound involves a three-step reaction sequence starting from readily available materials. google.com

The process begins with a condensation reaction between acetone oxime and 2,2-diethoxy ethyl acetate. This initial step forms the crucial intermediate, 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol. Following the condensation, an acylation reaction is employed. This step utilizes methanesulfonyl chloride to aromatize the dihydroisoxazole-5-ol intermediate, yielding the target compound, this compound. google.com A patent describing this process reports a high yield of 81% for this aromatization step. google.com

This synthetic pathway is advantageous due to its short route and the use of low-cost raw materials, making it suitable for large-scale industrial production. google.com The resulting this compound serves as a versatile synthon itself, ready for further derivatization. For instance, it can undergo an iodination reaction using N-iodosuccinimide in acetonitrile to produce 4-iodo-3-methylisoxazole-5-carbaldehyde, demonstrating its utility in elaborating the isoxazole scaffold. google.com

The broader landscape for the synthesis of 3,5-disubstituted isoxazoles includes various methodologies. A common and powerful approach is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. nih.gov The nitrile oxide is typically generated in situ from an oxime using an oxidizing agent. nih.gov Other innovative methods include domino reactions, such as the reductive Nef reaction/cyclization of β-nitroenones, which can be efficiently converted to 3,5-disubstituted isoxazoles using reagents like tin(II) chloride dihydrate. rsc.orgrsc.org Furthermore, multi-component reactions, which allow for the rapid assembly of complex molecules in a one-pot fashion, have been developed for the synthesis of this class of compounds. researchgate.net

Below is a data table summarizing the key reaction step for the synthesis of this compound.

| Step | Reactants | Reagents | Product | Yield |

| 1 | Acetone oxime, 2,2-Diethoxy ethyl acetate | - | 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol | - |

| 2 | 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol | Methanesulfonyl chloride | This compound | 81% google.com |

Advanced Chemical Reactivity and Mechanistic Investigations of 5 Diethoxymethyl 3 Methylisoxazole

Transformations Involving the Isoxazole (B147169) Ring System

The reactivity of the isoxazole ring in 5-(diethoxymethyl)-3-methylisoxazole is characterized by its susceptibility to both electrophilic and nucleophilic attack, as well as its propensity for ring-opening and reductive transformations under specific conditions.

Electrophilic and Nucleophilic Functionalization of the Isoxazole Core

The isoxazole ring, being an electron-deficient heteroaromatic system, can undergo electrophilic substitution, although it is generally less reactive than benzene. For 3,5-disubstituted isoxazoles, such as the title compound, the C4 position is the most likely site for electrophilic attack. While specific studies on the direct electrophilic functionalization of this compound are not extensively documented, analogous systems like 3-substituted 5-(1,3-dioxane) acetal (B89532) isoxazoles have been shown to undergo direct fluorination at the C4 position using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). This suggests that this compound could similarly be functionalized at the C4 position.

Nucleophilic attack on the isoxazole ring is also a significant reaction pathway, often leading to ring-opening or substitution, particularly when activated by electron-withdrawing groups or through intramolecular processes. In the case of 3,5-disubstituted isoxazoles, nucleophilic attack can be directed to the C5 position. For instance, studies on related 3-methylisoxazole-4,5-dicarboxylate esters have shown that Grignard reagents regioselectively add to the C5-ester group. researchgate.net While the diethoxymethyl group is not as strongly activating as an ester, this indicates the potential for nucleophilic additions at the C5 position under suitable conditions. Intramolecular nucleophilic substitution has also been observed in the synthesis of fused isoxazoles, where an ortho-oxime can attack a dimethylamino group on an adjacent aromatic ring. mdpi.com

Ring-Opening and Rearrangement Pathways of Isoxazole Derivatives

A key feature of isoxazole chemistry is the susceptibility of the N-O bond to cleavage, leading to various ring-opened products. This can be initiated under a variety of conditions, including reductive, basic, or photochemical methods. For instance, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) leads to the reductive cleavage of the isoxazole ring. rsc.org Similarly, 3,5-disubstituted isoxazoles can undergo iron-catalyzed reductive ring-opening in aged N-methyl-2-pyrrolidone (NMP), where 5-hydroxy-N-methyl-2-pyrrolidone acts as the hydrogen donor.

Base-catalyzed ring-opening is another common pathway. While specific examples for this compound are scarce, N-substituted 5-isoxazolones are known to undergo ring-opening in the presence of a base. acs.org Reductive cleavage of fused isoxazoles can also be achieved using reagents like chlorotrimethylsilane (B32843) and sodium iodide, yielding 3,4-disubstituted isoxazoles. researchgate.net These methods highlight the potential of the isoxazole ring in this compound to serve as a masked precursor for various functionalized acyclic compounds.

Rearrangement reactions of isoxazoles are also known, often proceeding through a ring-opened intermediate. For example, the base-promoted Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.org

Catalytic Hydrogenation and Other Reductive Transformations

The isoxazole ring can be selectively reduced to afford isoxazolines or isoxazolidines, which are valuable synthetic intermediates. Catalytic hydrogenation is a common method to achieve this transformation. The conditions for hydrogenation, including the choice of catalyst, solvent, and pressure, can influence the extent of reduction and the stereochemical outcome.

Reductive cleavage of the N-O bond in isoxazolines, which can be formed from the partial reduction of isoxazoles, is a well-established method for the synthesis of γ-amino alcohols. Common methods for this cleavage include the use of Raney nickel, often in the presence of an acid or a Lewis acid like AlCl₃, or other reducing agents such as LiAlH₄. nih.gov For example, transition metal-mediated N-O bond cleavage of heterobicycloalkene-fused 3-methyl-2-isoxazolines using Raney nickel/AlCl₃ in aqueous methanol (B129727) has been shown to produce β-hydroxyketones in good yields. nih.gov Furthermore, β-nitroenones can be converted into 3,5-disubstituted isoxazoles through a domino reductive Nef reaction/cyclization, and these products can likely be subjected to further reductive transformations. rsc.org

Reactivity of the Diethoxymethyl Functional Group

The diethoxymethyl group is a stable acetal that serves as a protected form of an aldehyde. Its reactivity is primarily centered on its hydrolysis to the corresponding aldehyde and its subsequent use in various synthetic transformations.

Hydrolysis Pathways to Aldehyde and Subsequent Reactions

The diethoxymethyl group can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, yielding 3-methylisoxazole-5-carbaldehyde (B1311862). This transformation is a crucial step in utilizing this compound as a synthetic intermediate. The resulting aldehyde is a versatile electrophile that can participate in a wide range of subsequent reactions.

Table 1: Representative Carbon-Carbon Bond Forming Reactions of 3-Methylisoxazole-5-carbaldehyde

| Reaction Type | Reagent/Conditions | Product Type |

| Grignard Reaction | RMgX, then H₃O⁺ | Secondary alcohol |

| Wittig Reaction | Ph₃P=CHR', THF | Alkene |

| Aldol Condensation | Ketone/Aldehyde, Base | α,β-Unsaturated ketone/aldehyde |

The Grignard reaction with 3-methylisoxazole-5-carbaldehyde provides a straightforward route to secondary alcohols. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the corresponding alcohol. masterorganicchemistry.com

The Wittig reaction offers a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction of 3-methylisoxazole-5-carbaldehyde with a phosphonium (B103445) ylide (Wittig reagent) leads to the formation of a new carbon-carbon double bond, with the isoxazole moiety attached to the newly formed alkene. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com

Aldol condensation is another important carbon-carbon bond-forming reaction that can be performed with 3-methylisoxazole-5-carbaldehyde. nih.gov In the presence of a base, the aldehyde can react with another enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. nih.gov

Role as a Latent Formyl Group in Carbon-Carbon Bond Forming Reactions

By serving as a stable precursor to the reactive aldehyde, the diethoxymethyl group functions as a latent formyl group . This protecting group strategy allows for the introduction of an aldehyde functionality at a later stage of a synthetic sequence, thus avoiding unwanted side reactions that a free aldehyde might undergo under various reaction conditions.

The in situ generation of 3-methylisoxazole-5-carbaldehyde from this compound followed by immediate reaction with a nucleophile is a common and efficient synthetic strategy. This approach is particularly useful in multi-step syntheses where the isoxazole ring itself might be sensitive to the conditions required for other transformations. The aldehyde, once formed, can participate in a variety of carbon-carbon bond-forming reactions, including those mentioned above, as well as others like the Vilsmeier-Haack reaction for formylation of electron-rich aromatic compounds. beilstein-journals.org

Functionalization and Derivatization at the Methyl Group

The methyl group at the 3-position of the isoxazole ring is not merely an inert substituent. Its protons are sufficiently acidic to be removed by strong bases, creating a nucleophilic center that can be exploited for carbon-carbon bond formation and the introduction of new functional groups. This reactivity allows for the elaboration of the this compound core structure, opening avenues to a wide range of novel derivatives. Key strategies for its functionalization include lateral lithiation and condensation reactions.

Lateral Lithiation: One of the most powerful methods for functionalizing the C3-methyl group is through lateral lithiation. This process involves the deprotonation of the methyl group using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate is a potent nucleophile and can react with a variety of electrophiles. Research on related compounds like 3,5-dimethylisoxazole has demonstrated that this lateral lithiation occurs selectively at the methyl group. researchgate.net The resulting 3-lithiomethylisoxazole can then be trapped with an electrophile, such as carbon dioxide (CO₂), to yield the corresponding isoxazol-3-ylacetic acid derivative. researchgate.net This strategy provides a direct route to extend the carbon chain at the C3 position.

Condensation Reactions: The activated methyl group of 3-methylisoxazole (B1582632) derivatives can also participate in base-catalyzed condensation reactions with carbonyl compounds, particularly aromatic aldehydes. researchgate.netnih.gov This reactivity is analogous to an aldol-type condensation, where the methyl group serves as the enolate equivalent. For instance, in the presence of a base like pyrrolidine (B122466) or triethylamine (Et₃N), 3,5-dimethyl-4-nitroisoxazole (B73060) has been shown to react with various aromatic aldehydes. nih.gov The reaction proceeds via the deprotonation of the methyl group, followed by nucleophilic attack on the aldehyde's carbonyl carbon. Subsequent dehydration typically occurs to yield a styryl-type derivative, effectively appending an aromatic moiety to the core structure via a carbon-carbon double bond. This method is highly effective for synthesizing C3-alkenylisoxazoles. researchgate.netnih.gov

The table below summarizes representative conditions for the functionalization of the C3-methyl group on isoxazole scaffolds.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Lateral Lithiation | 1. n-Butyllithium (n-BuLi) 2. Electrophile (e.g., CO₂) | C3-Substituted Acetic Acid | researchgate.net |

| Aldol Condensation | Aromatic Aldehyde, Base (e.g., Pyrrolidine, Et₃N), Grinding/Heating | C3-Styryl Isoxazole | nih.gov |

| Knoevenagel Condensation | Aromatic Aldehyde, Catalyst (e.g., Sodium Benzoate), Aqueous Media | C3-Arylmethylene Isoxazolone | researchgate.net |

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms that govern the formation and functionalization of the isoxazole ring is crucial for controlling reaction outcomes and designing new synthetic strategies. Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for investigating these pathways, providing insights into transition states and reaction intermediates.

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a cornerstone of isoxazole synthesis. nih.govedu.krd Mechanistic investigations have revealed that this reaction can proceed through different pathways, largely dependent on the reaction conditions and the nature of the substrates.

Two primary mechanisms have been proposed for this transformation nih.gov:

Concerted Pericyclic Mechanism: In this pathway, the formation of the two new sigma bonds between the dipole and the dipolarophile occurs simultaneously in a single, concerted transition state. This is a classic pericyclic reaction, often favored in thermal, uncatalyzed reactions.

Stepwise Diradical Mechanism: This mechanism involves the initial formation of one sigma bond, leading to a diradical intermediate. This intermediate then undergoes a rapid ring-closure to form the final isoxazole ring.

Computational studies have provided a more nuanced picture, especially for metal-catalyzed variants. For the widely used copper(I)-catalyzed cycloaddition of nitrile oxides to terminal alkynes, DFT calculations have revealed a non-concerted mechanism. organic-chemistry.org Instead of a direct cycloaddition, the reaction is proposed to proceed through unprecedented copper-containing metallacycle intermediates. organic-chemistry.org This stepwise, metal-mediated pathway helps to explain the high regioselectivity often observed in these reactions. The mechanism for the formation of the isoxazole ring from an α-nitroketone precursor has also been proposed to proceed via the in-situ generation of a nitrile oxide, which then undergoes the intermolecular 1,3-dipolar cycloaddition. mdpi.com

Transition metals, particularly palladium and gold, play a pivotal role in modern isoxazole chemistry, enabling both the construction of the heterocyclic core and its subsequent functionalization through coupling reactions.

Metal-Catalyzed Cycloisomerization: Gold catalysts are exceptionally effective at promoting the cycloisomerization of α,β-acetylenic oximes to form isoxazoles. organic-chemistry.orgias.ac.inthieme-connect.deresearchgate.net The proposed mechanism for this transformation involves the activation of the alkyne's triple bond by the gold(III) catalyst (e.g., AuCl₃). organic-chemistry.org This coordination makes the alkyne more electrophilic and susceptible to intramolecular attack by the nitrogen atom of the oxime. This cyclization step is followed by protodeauration to release the gold catalyst and furnish the aromatic isoxazole ring. organic-chemistry.org This methodology is highly versatile, allowing for the selective synthesis of variously substituted isoxazoles under mild conditions. organic-chemistry.orgthieme-connect.de

| Catalyst | Substrate | Proposed Mechanistic Steps | Reference |

| AuCl₃ | α,β-Acetylenic Oxime | 1. Activation of alkyne triple bond by Au(III) 2. Intramolecular nucleophilic attack by oxime nitrogen 3. Protodeauration to regenerate catalyst and form isoxazole | organic-chemistry.org |

Metal-Catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable for the derivatization of the isoxazole ring. researchgate.net Reactions such as Suzuki-Miyaura, Heck, and Sonogashira are frequently employed to introduce aryl, vinyl, and alkynyl groups, respectively, onto a pre-functionalized isoxazole core. nih.gov For example, 4-iodoisoxazoles, which can be synthesized via electrophilic iodocyclization, serve as versatile platforms for these palladium-catalyzed transformations. nih.govorganic-chemistry.org

Mechanistic studies have also been extended to more complex palladium-catalyzed processes. For instance, the synthesis of benzo[d]isoxazoles via C-H activation and [4+1] annulation is believed to proceed through a key palladacycle intermediate. researchgate.net This intermediate is thought to evolve into a Pd(IV) species, which then undergoes reductive elimination and condensation to form the final bicyclic product. researchgate.net These advanced mechanistic insights are critical for the rational design of catalysts and the development of novel synthetic routes to complex isoxazole-containing molecules.

Strategic Applications of 5 Diethoxymethyl 3 Methylisoxazole As a Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The structural attributes of 5-(diethoxymethyl)-3-methylisoxazole, particularly after deprotection to its corresponding aldehyde, 3-methylisoxazole-5-carbaldehyde (B1311862), make it an ideal starting material for the synthesis of various fused and polycyclic heterocyclic systems. The electrophilic nature of the formyl group, combined with the nucleophilic potential of other reagents, allows for a range of cyclization and annulation strategies.

Synthesis of Polycyclic and Fused Heterocycles

A significant application of isoxazole (B147169) derivatives, analogous in reactivity to 3-methylisoxazole-5-carbaldehyde, is in the construction of polycyclic fused systems such as isoxazolo[5,4-b]quinolines. These structures are typically assembled through multicomponent reactions where the isoxazole moiety provides a key part of the final ring system. For instance, the reaction of 5-amino-3-methylisoxazole (B44965) with an aromatic aldehyde and a cyclic 1,3-dicarbonyl compound, such as dimedone, leads to the formation of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones. researchgate.netresearchgate.net This transformation underscores the utility of the isoxazole framework in building complex, multi-ring structures in a single synthetic operation. The general strategy involves an initial Knoevenagel condensation, followed by a Michael addition of the aminoisoxazole, and subsequent cyclization and dehydration to yield the fused quinoline (B57606) system.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 5-Amino-3-methylisoxazole | Aromatic Aldehyde | Dimedone | 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one |

Incorporation into Isoxazole-Annulated Scaffolds

The concept of ring annulation, where a new ring is fused onto an existing one, is a powerful strategy in heterocyclic synthesis. Derivatives of this compound are excellent candidates for such transformations. The aldehyde functionality, once deprotected, can participate in condensation reactions with various binucleophiles to construct fused heterocyclic systems. A notable example is the synthesis of isoxazolo[5,4-b]pyridines. researchgate.netresearchgate.net This is achieved through a one-step, three-component microwave-assisted synthesis involving an aromatic aldehyde, a suitable active methylene (B1212753) compound like tetronic acid or indan-1,3-dione, and 5-amino-3-methylisoxazole. researchgate.netresearchgate.net The reaction proceeds via the formation of a Knoevenagel adduct, which then undergoes addition of the aminoisoxazole followed by cyclization to afford the isoxazole-annulated pyridine (B92270) scaffold. researchgate.netresearchgate.net

| Active Methylene Compound | Product Scaffold |

| Tetronic acid | Isoxazolo[5,4-b]pyridine |

| Indan-1,3-dione | Isoxazolo[5,4-b]pyridine |

Employment in Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. The aldehyde derived from this compound is an ideal carbonyl component for such reactions. Its participation in MCRs enables the rapid generation of molecular diversity and complexity.

The aforementioned synthesis of isoxazolo[5,4-b]quinolines and isoxazolo[5,4-b]pyridines are prime examples of the utility of isoxazole derivatives in three-component reactions. researchgate.netresearchgate.net These reactions showcase how the isoxazole core, an aldehyde, and an active methylene compound can be brought together to construct elaborate heterocyclic systems with high atom economy. The versatility of this approach allows for the variation of each component, leading to a library of structurally diverse compounds.

| Reaction Type | Reactants | Resulting Scaffold |

| Three-component | 5-Amino-3-methylisoxazole, Aromatic Aldehyde, Dimedone | Isoxazolo[5,4-b]quinoline |

| Three-component | 5-Amino-3-methylisoxazole, Aromatic Aldehyde, Tetronic Acid | Isoxazolo[5,4-b]pyridine |

Precursor in the Synthesis of Advanced Organic Scaffolds and Complex Molecules

Beyond the direct construction of fused heterocycles, this compound serves as a valuable precursor for the synthesis of other functionalized building blocks, which can then be used to construct more complex organic scaffolds. The diethoxymethyl group can be readily hydrolyzed to the corresponding aldehyde, 3-methylisoxazole-5-carbaldehyde, a versatile intermediate for a variety of subsequent transformations.

One notable application is the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde. This transformation is achieved by treating this compound with an iodinating agent such as N-iodosuccinimide in the presence of an acid. The resulting 4-iodo-5-formyl-3-methylisoxazole is a highly functionalized scaffold where the iodo group can be further manipulated through various cross-coupling reactions, and the aldehyde can undergo a wide range of carbonyl chemistry, thus providing access to a vast array of complex molecules.

Development of Novel Derivatized Isoxazole Synthons with Unique Reactivity Profiles

The strategic modification of this compound allows for the development of novel isoxazole-based synthons with tailored reactivity. The conversion of the parent compound into 3-methylisoxazole-5-carbaldehyde is the first step in creating a platform for further derivatization.

For instance, the introduction of a halogen at the 4-position, as in 4-iodo-3-methylisoxazole-5-carbaldehyde, creates a bifunctional synthon with two distinct reactive sites. The aldehyde can be converted into other functional groups such as an alkyne, an alkene, or a hydroxyl group, while the iodo substituent provides a handle for metal-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of different molecular fragments, enabling the synthesis of highly complex and specifically designed organic molecules. The development of such derivatized synthons from a readily available precursor like this compound significantly expands the synthetic chemist's toolbox for the construction of novel and advanced molecular architectures.

| Starting Material | Reagent | Product (Derivatized Synthon) |

| This compound | N-Iodosuccinimide / Acid | 4-Iodo-3-methylisoxazole-5-carbaldehyde |

Spectroscopic and Crystallographic Studies for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For "5-(Diethoxymethyl)-3-methylisoxazole," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments facilitates a complete and unambiguous assignment of its structure.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle. researchgate.net Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments collectively establish the bonding framework of the molecule. nih.govipb.pt

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the isoxazole (B147169) ring, the unique proton on the isoxazole ring (H-4), the methine proton of the diethoxymethyl group, the methylene (B1212753) protons of the ethyl groups, and the terminal methyl protons of the ethyl groups. The chemical shift of the isoxazole H-4 proton is a characteristic feature used to confirm the 3,5-disubstitution pattern. unifi.it

¹³C NMR: The carbon spectrum will display signals for the five carbons of the isoxazole ring, the methyl carbon, the methine carbon of the acetal (B89532), and the two distinct carbons of the ethoxy groups. The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are sensitive to the nature of the substituents. nih.govnih.gov

COSY: This experiment reveals proton-proton couplings (typically over two to three bonds). For "this compound," a key correlation would be observed between the methine proton of the diethoxymethyl group and the methylene protons of the ethyl groups, and subsequently between those methylene protons and their corresponding terminal methyl protons.

HSQC: This experiment maps direct one-bond correlations between protons and the carbons they are attached to. ipb.pt It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the isoxazole H-4 proton will correlate with the C-4 carbon signal.

HMBC: The HMBC experiment is crucial as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). nih.gov This technique connects the different fragments of the molecule. Key expected correlations include:

The methyl protons (at C-3) correlating to the C-3 and C-4 carbons of the isoxazole ring.

The isoxazole H-4 proton correlating to the C-3 and C-5 carbons.

The methine proton of the diethoxymethyl group correlating to the C-5 carbon of the isoxazole ring and the methylene carbons of the ethyl groups.

The collective data from these experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of "this compound."

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| - | 3-CH₃ | ~2.3 | ~12 | C-3, C-4 |

| 3 | Isoxazole C | - | ~161 | - |

| 4 | Isoxazole CH | ~6.3 | ~100 | C-3, C-5 |

| 5 | Isoxazole C | - | ~170 | - |

| - | CH(OEt)₂ | ~5.6 | ~98 | C-5, -OCH₂CH₃ |

| - | -OCH₂CH₃ | ~3.6 (dq) | ~62 | CH(OEt)₂, -OCH₂CH₃ |

| - | -OCH₂CH₃ | ~1.2 (t) | ~15 | -OCH₂CH₃ |

Dynamic NMR (DNMR) is a powerful technique for studying time-dependent processes such as conformational changes or chemical reactions. For "this compound," DNMR could be employed to study the rotational dynamics around the C5-CH bond and within the diethoxymethyl group. At low temperatures, the rotation might be slow enough on the NMR timescale to cause the two ethoxy groups to become magnetically non-equivalent, leading to a more complex spectrum. As the temperature is increased, the rate of rotation increases, and the signals for the two ethoxy groups would coalesce into a single averaged signal. Analysis of these temperature-dependent spectral changes can provide quantitative data on the energy barriers to rotation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a compound with high accuracy and for elucidating its structure through fragmentation analysis. youtube.com

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). youtube.com This level of precision allows for the unambiguous determination of a molecule's elemental formula. For "this compound" (C₉H₁₅NO₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value, providing definitive confirmation of its chemical formula. This is particularly valuable when analyzing intermediates in a reaction sequence where the structure may not yet be fully known.

| Species | Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₉H₁₅NO₃ | 185.1052 |

| [M+H]⁺ | C₉H₁₆NO₃⁺ | 186.1125 |

| [M+Na]⁺ | C₉H₁₅NNaO₃⁺ | 208.0944 |

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. mdpi.comnih.gov For "this compound," common fragmentation pathways in techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely involve:

Loss of an ethoxy radical (•OCH₂CH₃): A primary fragmentation event leading to a stable oxonium ion.

Loss of an ethanol (B145695) molecule (HOCH₂CH₃): A common neutral loss from the acetal moiety.

Cleavage of the isoxazole ring: The isoxazole ring can undergo characteristic cleavage patterns, often initiated by the loss of carbon monoxide (CO) or cleavage of the weak N-O bond, providing insight into the core structure.

Loss of the entire diethoxymethyl group: Cleavage of the C5-CH bond to yield a 3-methylisoxazolyl cation.

By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed, and in studies of chemical reactions, the structures of intermediates and byproducts can be identified. ojp.gov

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This provides an additional dimension of separation beyond that of liquid chromatography or mass-to-charge ratio alone. youtube.com While "this compound" itself is not chiral, IMS-MS would be an invaluable tool for distinguishing it from any structural isomers that might be formed during its synthesis. For example, the isomeric compound "3-(Diethoxymethyl)-5-methylisoxazole" would have the identical exact mass but a different three-dimensional structure. This difference in shape would result in a different drift time through the ion mobility cell, allowing for their separation and unambiguous identification. chemrxiv.org

In-depth Spectroscopic and Crystallographic Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the specific spectroscopic and crystallographic properties of the chemical compound this compound is not publicly available. As a result, the requested in-depth article focusing on the X-ray diffraction and vibrational spectroscopy of this particular molecule cannot be generated at this time.

The inquiry specified a detailed examination based on research findings for the following analytical techniques:

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule and can be employed to monitor the progress of chemical reactions. Each technique provides a unique vibrational fingerprint of a compound.

Searches for scholarly articles, crystallographic databases, and spectroscopic libraries did not yield specific studies focused on this compound. While research is available for structurally related isoxazole derivatives, this information cannot be accurately extrapolated to create a scientifically rigorous and factual report on the target compound as requested. The generation of detailed data tables for crystallographic parameters and vibrational peak assignments requires direct experimental measurement of this compound itself.

Without access to peer-reviewed research or database entries containing this specific information, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further experimental research on this compound is needed to elucidate its precise structural and vibrational characteristics.

Computational Chemistry and Theoretical Modeling of 5 Diethoxymethyl 3 Methylisoxazole

Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics

A foundational study would involve quantum chemical calculations to determine the most stable three-dimensional structure of 5-(diethoxymethyl)-3-methylisoxazole. These calculations would identify key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis would be performed to locate different spatial arrangements of the atoms (conformers) and calculate their relative energies to identify the lowest energy, or ground-state, conformation.

Density Functional Theory (DFT) Studies on Reactivity, Regioselectivity, and Transition State Energies

DFT studies are instrumental in understanding a molecule's chemical behavior. For this compound, these calculations would map the electron density to identify sites susceptible to electrophilic or nucleophilic attack. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) would provide insights into its reactivity in cycloaddition or substitution reactions. Should the molecule participate in reactions with multiple possible outcomes, DFT would be used to calculate the energies of the transition states for each pathway, thereby predicting the regioselectivity of the reaction.

Reaction Pathway Analysis and Mechanistic Hypothesis Validation through Computational Methods

For any proposed reaction involving this compound, computational methods can be used to validate the hypothesized mechanism. By calculating the energy profile of the entire reaction pathway, from reactants through transition states to products, researchers can confirm the feasibility of a proposed mechanism. This analysis helps to distinguish between different possible reaction routes, such as concerted or stepwise mechanisms.

Molecular Dynamics Simulations (if applicable) for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. MD simulations provide a dynamic picture of how solvent molecules arrange around the solute and can quantify the energetic effects of solvation, which significantly influences reaction rates and equilibria.

Prediction and Interpretation of Spectroscopic Parameters from Theoretical Models

Theoretical models are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. For this compound, calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. A strong correlation between the calculated and experimental spectra would provide high confidence in the computed molecular structure.

While these computational approaches are well-established, their specific application to this compound awaits investigation by the scientific community. Future research in this area would be necessary to provide the specific data required for a detailed analysis as outlined.

Future Research Directions and Challenges in 5 Diethoxymethyl 3 Methylisoxazole Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

A primary challenge in contemporary organic synthesis is the development of processes that are not only high-yielding but also environmentally benign and atom-economical. mdpi.compreprints.org Traditional synthetic routes to isoxazole (B147169) derivatives can sometimes involve multi-step procedures, harsh reaction conditions, or the use of toxic reagents. preprints.org Future research will undoubtedly focus on creating more streamlined and sustainable pathways to 5-(diethoxymethyl)-3-methylisoxazole.

Key areas of development include:

One-Pot and Multicomponent Reactions: Designing syntheses where multiple chemical bonds are formed in a single operation without isolating intermediates can significantly improve efficiency. mdpi.com For this compound, this could involve novel multicomponent reactions that bring together the necessary fragments of the molecule in a convergent manner.

Green Chemistry Approaches: The use of greener solvents like water, the development of catalyst-free reactions, or the application of alternative energy sources such as ultrasound irradiation are promising avenues. mdpi.compreprints.org Ultrasound-assisted synthesis, for example, has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the formation of other isoxazole scaffolds. mdpi.com

Catalytic Systems: Exploring novel catalysts, including metal-free options, can lead to milder reaction conditions and improved selectivity, minimizing byproduct formation. rsc.org The goal is to achieve high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product. mdpi.com

Table 1: Comparison of Synthetic Approaches for Isoxazole Synthesis

| Methodology | Key Advantages | Relevance to this compound |

|---|---|---|

| Traditional Cycloaddition | Well-established, versatile | Often requires pre-functionalized precursors, may lack atom economy. |

| Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, energy efficient mdpi.com | Potential for rapid and efficient production with reduced environmental impact. mdpi.compreprints.org |

| Multicomponent Reactions | High efficiency, operational simplicity, reduced waste mdpi.com | Streamlined synthesis from simple starting materials in a single step. |

| Metal-Free Catalysis | Avoids toxic metal catalysts, promotes green chemistry rsc.org | Development of more sustainable and cost-effective synthetic routes. |

Exploration of Unprecedented Reactivity and Stereoselective Transformations

The isoxazole ring is a versatile heterocyclic system with known reactivity patterns, but there remains significant potential for discovering new transformations. bohrium.com For this compound, the interplay between the isoxazole core and its specific substituents—the diethoxymethyl group at the 5-position and the methyl group at the 3-position—could give rise to unique chemical behavior.

Future research will likely investigate:

Ring Transformation Reactions: The N-O bond within the isoxazole ring is susceptible to cleavage under various conditions (e.g., reductive, basic, or transition-metal-catalyzed), allowing the ring to be transformed into other heterocyclic or acyclic structures. researchgate.netnih.gov Exploring these transformations for this compound could open pathways to diverse molecular scaffolds.

Stereoselective Reactions: While the parent molecule is achiral, transformations involving its substituents could introduce stereocenters. Developing stereoselective methods, potentially using chiral catalysts, to control the three-dimensional arrangement of atoms would be crucial for applications in areas like drug discovery. researchgate.net

Expanding the Scope of Synthetic Applications in the Construction of Novel Molecular Architectures

This compound can be viewed as a valuable building block for the synthesis of more complex molecules. The diethoxymethyl group serves as a protected aldehyde, which can be unmasked at a suitable stage to participate in further reactions. This latent functionality is a key feature that can be exploited in molecular construction.

Future applications could focus on:

Synthesis of Bioactive Molecules: The isoxazole nucleus is a key component in numerous pharmaceutical agents. bohrium.comnih.gov this compound could serve as a precursor for novel drug candidates by elaborating its structure through reactions at the deprotected aldehyde or other positions.

Domino and Cascade Reactions: The aldehyde functionality, once revealed, can trigger a sequence of intramolecular reactions (a domino or cascade sequence) to rapidly build complex polycyclic systems. bohrium.com This strategy is highly efficient for creating molecular complexity from simple starting materials.

Development of Heterocyclic Hybrids: By coupling the isoxazole core with other heterocyclic systems, it is possible to generate hybrid molecules with unique properties. researchgate.net For instance, the aldehyde could be used in reactions to construct fused ring systems or to link the isoxazole to another pharmacologically relevant scaffold.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure/Application |

|---|---|---|

| Diethoxymethyl (Acetal) | Acid-catalyzed hydrolysis | Reveals a formyl (aldehyde) group for further elaboration. |

| Isoxazole Ring | Reductive N-O bond cleavage | Access to β-enaminoketones and other acyclic intermediates. nih.gov |

| Methyl Group | C-H activation/functionalization | Introduction of new substituents at the 3-position. |

| Isoxazole C-4 Position | Electrophilic aromatic substitution | Functionalization of the isoxazole ring itself. researchgate.net |

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including safety, reproducibility, and efficiency. researchgate.netpharmablock.com Modern technologies like flow chemistry and automated synthesis offer powerful solutions to these challenges. nih.govresearchgate.net

The future production of this compound and its derivatives will likely benefit from:

Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch flasks offers superior control over reaction parameters like temperature and mixing, leading to improved yields and safety, especially for highly exothermic or unstable reactions. researchgate.netflowchemistrysociety.com This technology has been successfully applied to the synthesis of other trisubstituted isoxazoles. researchgate.net

Microfluidics: Miniaturized flow reactors can be used for rapid reaction optimization, minimizing the consumption of reagents and time. This is particularly valuable in the early stages of developing a synthetic route.

Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention. durham.ac.ukfu-berlin.de This not only increases throughput but also enhances reproducibility. nih.gov Integrating automated systems with flow reactors can create highly efficient and reliable production lines for isoxazole-based compounds. researchgate.net

These advanced manufacturing technologies will be crucial for making this compound and related compounds more accessible for research and commercial applications, enabling their full potential to be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。